Cas no 890100-37-5 (4-Acetoxy-3',5'-dimethylbenzophenone)

4-Acetoxy-3',5'-dimethylbenzophenone is a benzophenone derivative characterized by the presence of an acetoxy group at the 4-position and methyl substituents at the 3' and 5' positions of the phenyl ring. This structural configuration enhances its utility as an intermediate in organic synthesis, particularly in photochemistry and polymer applications. The acetoxy group offers reactivity for further functionalization, while the dimethyl substitution pattern contributes to steric and electronic modulation. Its stability under controlled conditions makes it suitable for use in UV-curable coatings and photoinitiator systems. The compound is typically handled under standard laboratory precautions due to its potential sensitivity to light and heat.
4-Acetoxy-3',5'-dimethylbenzophenone structure
890100-37-5 structure
Product Name:4-Acetoxy-3',5'-dimethylbenzophenone
CAS No:890100-37-5
MF:C17H16O3
MW:268.307145118713
CID:878263
PubChem ID:24723053
Update Time:2025-10-28

4-Acetoxy-3',5'-dimethylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • [4-(3,5-dimethylbenzoyl)phenyl] acetate
    • 4-ACETOXY-3',5'-DIMETHYLBENZOPHENONE
    • AKOS016018547
    • 4-(3,5-Dimethylbenzoyl)phenyl acetate
    • DTXSID10641746
    • 890100-37-5
    • MFCD07698999
    • 4-Acetoxy-3',5'-dimethylbenzophenone
    • MDL: MFCD07698999
    • Inchi: 1S/C17H16O3/c1-11-8-12(2)10-15(9-11)17(19)14-4-6-16(7-5-14)20-13(3)18/h4-10H,1-3H3
    • InChI Key: RRJJNOXSLDSFNJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)OC(C)=O)C1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 268.11000
  • Monoisotopic Mass: 268.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.128
  • Boiling Point: 424.9°C at 760 mmHg
  • Flash Point: 188.4°C
  • Refractive Index: 1.561
  • PSA: 43.37000
  • LogP: 3.45970

4-Acetoxy-3',5'-dimethylbenzophenone Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

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Additional information on 4-Acetoxy-3',5'-dimethylbenzophenone

Professional Introduction to 4-Acetoxy-3',5'-dimethylbenzophenone (CAS No. 890100-37-5)

4-Acetoxy-3',5'-dimethylbenzophenone, with the chemical formula C14H14O3 and CAS number 890100-37-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound belongs to the benzophenone family, characterized by its aromatic structure and functional groups that contribute to its unique chemical properties. The presence of both acetoxy and dimethyl substituents on the benzophenone core imparts distinct reactivity and utility, making it a valuable intermediate in synthetic chemistry.

The structure of 4-Acetoxy-3',5'-dimethylbenzophenone features a central benzophenone ring substituted with an acetoxy group at the fourth position and two methyl groups at the third and fifth positions of the aromatic ring. This specific arrangement enhances its solubility in organic solvents and its ability to participate in various chemical reactions, including condensation, oxidation, and reduction processes. Such properties make it a versatile building block for the synthesis of more complex molecules.

In recent years, 4-Acetoxy-3',5'-dimethylbenzophenone has been explored for its potential applications in pharmaceuticals, particularly as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its stability under various reaction conditions and its compatibility with multiple synthetic pathways have made it a preferred choice for researchers developing novel therapeutic agents. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties, suggesting promising avenues for further research.

The compound's significance extends beyond pharmaceuticals into the realm of material science. 4-Acetoxy-3',5'-dimethylbenzophenone has been utilized in the development of advanced polymers and coatings due to its ability to form stable cross-linked networks. These materials exhibit enhanced durability and resistance to environmental degradation, making them suitable for high-performance applications such as aerospace components and industrial coatings.

Recent studies have also highlighted the role of 4-Acetoxy-3',5'-dimethylbenzophenone in photodynamic therapy (PDT). The benzophenone moiety is known for its photosensitizing properties, which can be harnessed to generate reactive oxygen species upon exposure to light. This mechanism has been explored in cancer treatment, where targeted illumination activates the compound to induce cell death in malignant tissues. The acetoxy group further modulates the photophysical properties of the molecule, improving its efficacy as a photosensitizer.

The synthesis of 4-Acetoxy-3',5'-dimethylbenzophenone typically involves multi-step organic reactions starting from commercially available precursors such as benzophenone. One common synthetic route involves the acetylation of 3',5'-dimethoxybenzophenone followed by oxidation to introduce the acetoxy group. Advances in catalytic methods have enabled more efficient and environmentally friendly production processes, reducing waste generation and energy consumption.

In terms of industrial applications, 4-Acetoxy-3',5'-dimethylbenzophenone is valued for its role as an intermediate in agrochemical formulations. Its derivatives exhibit herbicidal and fungicidal activities, contributing to crop protection strategies. The compound's stability under field conditions ensures prolonged efficacy, making it a reliable component in agricultural products designed to enhance crop yield and quality.

The safety profile of 4-Acetoxy-3',5'-dimethylbenzophenone is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have demonstrated its low toxicity when handled under appropriate conditions. However, standard laboratory precautions such as proper ventilation and personal protective equipment (PPE) are recommended during handling to minimize any potential exposure risks.

The future prospects of 4-Acetoxy-3',5'-dimethylbenzophenone are promising, with ongoing research focusing on expanding its utility across multiple domains. Innovations in green chemistry are driving efforts to develop sustainable synthetic routes, while collaborations between academia and industry are paving the way for novel applications in drug discovery and material engineering. As our understanding of molecular interactions deepens, compounds like 4-Acetoxy-3',5'-dimethylbenzophenone are expected to play an increasingly pivotal role in advancing scientific and technological progress.

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